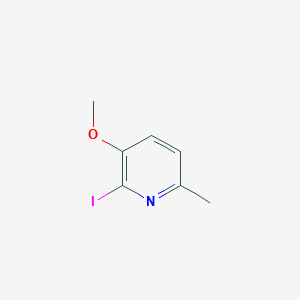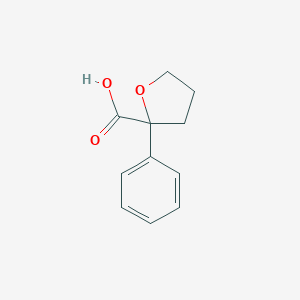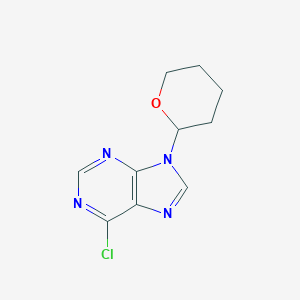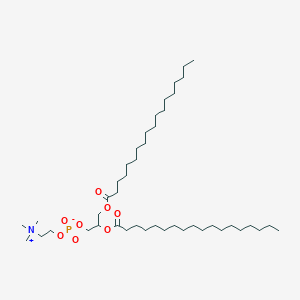
Triphenylphosphine triphenylborane
Overview
Description
The compound Triphenylphosphine triphenylborane is an organoboron compound with the chemical formula C36H30BP . It is a white to almost white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, ether, and xylene . This complex is widely used in organic synthesis and as a ligand in transition metal catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The Triphenylphosphine triphenylborane is typically synthesized through a transesterification reaction between triphenylphosphine and triphenylborane. The reaction can be represented as follows :
(C6H5)3PO+(C6H5)3BCO2H→(C6H5)3POCH2(C6H5)3B+H2O
Industrial Production Methods: Industrial production of this complex involves the reaction of triphenylphosphine with triphenylborane under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can participate in reduction reactions, such as the reduction of sulfonyl chlorides to arylthiols.
Substitution: The complex can undergo substitution reactions, such as the Staudinger reaction, where it reacts with azides to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and triphenylphosphine are used.
Substitution: Reagents like azides and acid chlorides are commonly used.
Major Products:
Oxidation: Triphenylphosphine oxide and triphenylborane oxide.
Reduction: Arylthiols.
Substitution: Amines and phosphine oxides.
Scientific Research Applications
Chemistry:
Catalysis: The complex is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, cyclization, and halogenation of olefins
Polymerization: It acts as a catalyst in the polymerization of acrylic esters and the copolymerization of epoxides with carbon dioxide.
Biology and Medicine:
Drug Synthesis: The complex is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
The Triphenylphosphine triphenylborane acts as a Lewis acid, facilitating various organic transformations by accepting electron pairs from Lewis bases. This interaction stabilizes transition states and lowers the activation energy of reactions . The complex can also form frustrated Lewis pairs, which are highly reactive and can mediate the cleavage of hydrogen and other small molecules .
Comparison with Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes.
Triphenylborane: An organoboron compound used as a Lewis acid in various organic reactions.
Uniqueness: The Triphenylphosphine triphenylborane is unique due to its dual functionality as both a Lewis acid and a ligand. This dual functionality allows it to participate in a wide range of reactions and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
triphenylborane;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGHGSFXJZWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454499 | |
| Record name | Triphenylborane--triphenylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3053-68-7 | |
| Record name | Triphenylborane--triphenylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


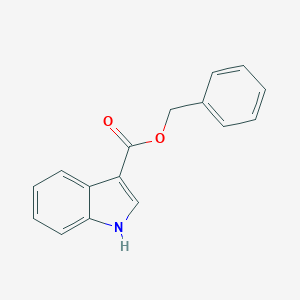
![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
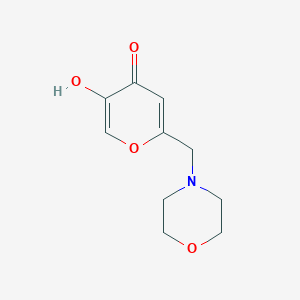
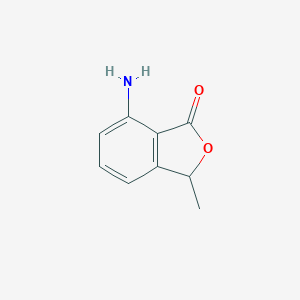
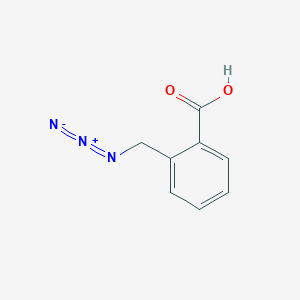
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)
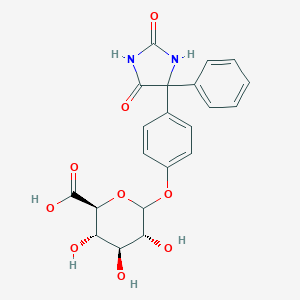
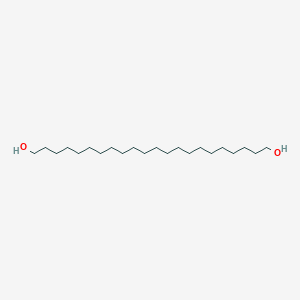
![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
